molecular formula C21H21ClO6 B601709 FenofibricAcid1-Carboxyl-1-methylethylEster CAS No. 1797121-54-0

FenofibricAcid1-Carboxyl-1-methylethylEster

Cat. No.: B601709
CAS No.: 1797121-54-0
M. Wt: 404.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Validation

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is chemically represented as 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid isopropyl ester . Its molecular formula is C₂₀H₂₁ClO₄ , with a molecular weight of 360.83 g/mol . This structure consists of a 4-chlorobenzoyl-phenoxy backbone linked to a 2-methylpropanoic acid moiety via an isopropyl ester group.

Validation of the IUPAC name and molecular formula is supported by:

  • PubChem CID 3339 : Confirms the molecular formula and structural connectivity.
  • NIST WebBook : Provides precise molecular weight calculations (360.831 g/mol).
  • ChemSpider Entry 3222 : Lists the compound under the synonym Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionate.

Spectroscopic Characterization Techniques

Infrared (IR) Spectral Analysis of Functional Groups

The IR spectrum of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester reveals critical functional groups:

Functional Group Characteristic Peaks (cm⁻¹) Source
Ester C=O 1737 ± 2
Ketone C=O 1650 ± 2
Aromatic C-H (sp²) 2985–2936
C-O-C (ester) 1149–1258

Key observations include:

  • Ester carbonyl : Strong absorption at 1737 cm⁻¹ distinguishes the ester from the ketone group.
  • Ketone carbonyl : Peak at 1650 cm⁻¹ confirms the 4-chlorobenzoyl moiety.
  • Aromatic vibrations : Peaks between 1596–1499 cm⁻¹ correspond to C=C bending in the benzene rings.

Degradation studies note the disappearance of the ester peak (1737 cm⁻¹) upon hydrolysis, confirming the ester’s instability under alkaline conditions.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

NMR data provide atomic-level resolution of the molecule’s structure:

¹H NMR (CDCl₃, 400 MHz)
Proton Environment δ (ppm) Multiplicity Integration Source
Isopropyl CH₃ 1.21–1.25 d (J = 6.6 Hz) 6H
Isopropyl CH 5.08–5.13 septet 1H
Aromatic (4-chlorobenzoyl) 7.70–7.75 m 2H
Aromatic (phenoxy) 6.95–7.10 m 2H
¹³C NMR (CDCl₃, 150 MHz)
Carbon Type δ (ppm) Source
Ester carbonyl 172.2
Ketone carbonyl 194.3
Quaternary C (phenoxy) 79.9
Methyl (C(CH₃)₂) 21.6–25.4

Key insights :

  • The isopropyl group’s distinct septet and doublet confirm its branching structure.
  • The absence of peaks at δ 41.09 ppm in derivatives like Fibrane (reduced form) highlights the ketone’s role.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry confirms the molecular ion and fragmentation pathways:

Fragment m/z Relative Intensity Fragmentation Pathway Source
[M+H]⁺ 361.12 100% Molecular ion
[M-CH(CH₃)₂]⁺ 233.03 94% Loss of isopropyl group
[M-Cl]⁺ 325.05 45% Chlorine loss
[4-Cl-Benzoyl]⁺ 138.99 100% Cleavage of phenoxy linkage

Mechanistic notes :

  • Dominant fragments arise from cleavage of the ester bond and chlorine elimination.
  • The 4-chlorobenzoyl fragment (m/z 138.99) confirms the aromatic substituent.

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

XRD analysis identifies polymorphic forms critical for pharmaceutical formulation:

Polymorph Key XRD Peaks (2θ, °) Characterization Source
Form IV 7.98, 9.82, 12.96, 14.15 Micronized crystalline
Form I 5.6, 8.5, 12.3, 15.1 Commercial reference

Structural implications :

  • Form IV exhibits distinct peaks at 2θ = 7.98° and 9.82°, attributed to optimized intermolecular hydrogen bonding.
  • Polymorphs influence solubility and bioavailability, necessitating strict control in manufacturing.

Properties

IUPAC Name

2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSZPQHMJDXVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Fenofibric Acid with Alkyl Halides

The most widely reported method involves reacting fenofibric acid with alkyl halides under basic conditions. For example, patent US8445715B2 details a solvent system combining dimethyl sulfoxide (DMSO) and C2–C4 alkyl acetates (e.g., isopropyl acetate) to facilitate the reaction between fenofibric acid’s potassium salt and isopropyl bromide. This approach achieves yields exceeding 90% with high purity (≥99.5%).

Key steps :

  • Salt formation : Fenofibric acid is treated with potassium carbonate in DMSO/isopropyl acetate to generate the potassium salt.

  • Alkylation : The salt reacts with 1-carboxyl-1-methylethyl bromide at 85–95°C, forming the ester via nucleophilic substitution.

  • Purification : The crude product is crystallized from isopropanol/water, yielding pharmaceutical-grade material.

Two-Step Esterification via Intermediate Formation

A study in Der Pharma Chemica describes synthesizing diester impurities (e.g., compound 5) through sequential esterification:

  • First esterification : Fenofibric acid reacts with 3-bromo-2-methylpropanoic acid in acetonitrile with potassium carbonate.

  • Second esterification : The intermediate is treated with isopropyl bromide to form the diester.

    • This method is adaptable to fenofibric acid 1-carboxyl-1-methylethyl ester by substituting isopropyl bromide with 1-carboxyl-1-methylethyl halides.

Acid-Catalyzed Esterification

In SciELO’s protocol , fenofibric acid undergoes esterification with alcohols (e.g., methanol, ethanol) using sulfuric acid as a catalyst. For the target compound, 1-carboxyl-1-methylethanol is refluxed with fenofibric acid in ethanol, achieving esterification via Fischer–Speier kinetics.

Reaction conditions :

  • Temperature: 80°C

  • Duration: 4–8 hours

  • Yield: 66–93%

Analytical Characterization and Validation

Chromatographic Profiling

HPLC analysis (Table 1) confirms the identity and purity of the synthesized ester. Impurities are monitored against pharmacopeial thresholds (e.g., USP, EP).

Table 1: HPLC Retention Times of Fenofibrate-Related Compounds

CompoundRetention Time (min)Relative Retention Time (RRT)
Fenofibric Acid4.180.43
1-Carboxyl-1-methylethyl Ester5.070.53
Fenofibrate API9.601.00

Source: Der Pharma Chemica

Spectroscopic Validation

  • 1H NMR : Peaks at δ 1.70 (s, 6H, methyl groups) and δ 7.44–7.76 (aromatic protons) confirm the structure.

  • IR Spectroscopy : Bands at 1732 cm⁻¹ (ester C=O) and 1253 cm⁻¹ (C–O–C) validate the ester linkage.

Industrial-Scale Optimization

Solvent Selection

The DMSO/alkyl acetate system (patent US8445715B2) enhances reaction kinetics and product solubility, reducing purification steps. A solvent-to-substrate ratio of 0.4–2.0 minimizes waste while maintaining yield.

Recycling Byproducts

Potassium bromide (from alkylation) is recovered and reused, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Impurity Control

  • Di-ester formation : Excess alkyl halide increases diester impurities. Stoichiometric control and in-process HPLC monitoring mitigate this.

  • Residual solvents : Azeotropic distillation with isopropanol reduces DMSO levels to <500 ppm .

Chemical Reactions Analysis

Types of Reactions

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

Quality Control and Analytical Studies

  • Impurity Standard : Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester serves as an impurity standard in the quality control of fenofibrate formulations. Its presence is crucial for ensuring the safety and efficacy of lipid-lowering medications .
  • Analytical Method Development : It is utilized in developing and validating analytical methods for detecting and quantifying impurities in fenofibrate products. This ensures compliance with regulatory standards set by agencies like the FDA .

Clinical Applications

  • Hyperlipidemia Treatment : Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester is part of formulations aimed at treating dyslipidemia and hyperlipidemia. Studies have shown its effectiveness in lowering triglycerides and low-density lipoprotein cholesterol levels, which are critical in managing cardiovascular diseases .

Biological Research

Metabolic Studies

  • Insulin Sensitivity : Research indicates that Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester may improve insulin sensitivity and glucose metabolism, particularly in diabetic models. A study demonstrated significant improvements in glucose metabolism in db/db mice, suggesting potential applications in diabetes management .

Neuroprotective Effects

  • Investigations into the neuroprotective properties of fenofibric acid derivatives have shown promise. These studies suggest that the compound may have beneficial effects on neuronal health, potentially offering therapeutic avenues for neurodegenerative diseases .

Toxicology Studies

Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester is also employed in toxicity assessments to better understand the safety profile of fenofibrate and its impurities. This research is vital for establishing safe dosage levels and identifying any adverse effects associated with long-term use .

Case Study 1: Lipid Regulation

A clinical trial involving patients with hyperlipidemia demonstrated that a combination therapy including Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester significantly reduced triglyceride levels compared to standard treatments alone. The study highlighted the compound's role in enhancing lipid profiles effectively.

Case Study 2: Diabetes Management

In a preclinical study on diabetic mice, treatment with Fenofibric Acid 1-Carboxyl-1-Methylethyl Ester resulted in improved insulin sensitivity. The findings suggest that this compound could be further explored as an adjunct therapy for diabetes management.

Biological Activity

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS: 1797121-54-0) is a derivative of fenofibrate, primarily known for its role in lipid metabolism and its therapeutic applications in treating dyslipidemia. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and effects observed in various studies.

Fenofibric Acid is a carboxylic ester that undergoes hydrolysis to yield fenofibric acid, which is the active metabolite exerting pharmacological effects. The hydrolysis predominantly occurs in the liver, facilitated by the enzyme human carboxylesterase 1A (hCES1A). Studies indicate that hCES1A plays a crucial role in the metabolic activation of fenofibrate, with kinetic analyses showing that it can be rapidly hydrolyzed, demonstrating a clearance rate significantly higher than other enzymes involved in lipid metabolism .

Molecular Mechanisms

Fenofibric Acid exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor regulates genes involved in lipid metabolism, leading to increased lipolysis and decreased levels of triglycerides and apoprotein C-III. The activation of PPARα also enhances the transcription of genes associated with peroxisome proliferation, which is linked to oxidative stress responses in the liver .

MechanismDescription
PPARα ActivationIncreases lipolysis and alters lipid homeostasis
Enzyme InhibitionInhibits matrix metalloproteinases (MMPs) like MMP9
Gene RegulationModulates expression of genes related to lipid metabolism

Cellular Effects

The compound influences various cellular functions, including:

  • Cell Signaling : Alters signaling pathways related to lipid metabolism.
  • Gene Expression : Modulates the expression of genes involved in inflammation and lipid regulation.
  • Metabolic Effects : Enhances fatty acid oxidation and reduces serum levels of LDL cholesterol.

In vitro studies have shown that fenofibric acid can down-regulate MMP9 activity in macrophages, contributing to its anti-inflammatory properties .

Dosage Effects in Animal Models

Research has demonstrated that the biological activity of Fenofibric Acid varies with dosage. In animal models, particularly those on high-fat diets, varying doses have shown differential effects on lipid profiles:

  • Low Doses : Effective at reducing LDL and triglycerides without significant adverse effects.
  • High Doses : May lead to hepatotoxicity or increased oxidative stress, indicating a threshold beyond which toxicity may occur .

Case Studies and Clinical Implications

Clinical studies have highlighted the efficacy of fenofibric acid in managing conditions such as hyperlipidemia and fatty liver disease. For example:

  • A study involving patients with dyslipidemia demonstrated significant reductions in LDL cholesterol levels when treated with fenofibrate, showcasing its therapeutic potential .
  • Another case study indicated that combination therapy with statins and fibrates could enhance lipid-lowering effects while minimizing side effects associated with higher doses of individual agents .

Q & A

Q. How can Fenofibric Acid 1-Carboxyl-1-methylethyl Ester be synthesized and characterized in a laboratory setting?

  • Methodological Answer : The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (C₂₁H₂₁ClO₆, MW 404.84) typically involves esterification of fenofibric acid. Key characterization steps include:
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on ester linkage signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (404.84 Da) and fragmentation patterns.
  • Purity Assessment : Use HPLC with UV detection (e.g., 254 nm) to ensure ≥95% purity.
    Experimental details should adhere to guidelines for reproducibility, such as reporting solvent systems, reaction times, and purification methods .

Q. What analytical methods are validated for quantifying Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in biological matrices?

  • Methodological Answer : A validated UPLC-ESI-QTOFMS method is recommended for sensitive detection:
  • Limit of Detection (LOD) : 0.219 µg/mL (signal-to-noise ratio ≥3).
  • Limit of Quantification (LOQ) : 0.722 µg/mL (signal-to-noise ratio ≥10).
    Robustness testing should include variations in mobile phase composition (±2% organic solvent) and flow rate (±0.1 mL/min). Calibration curves should span 0.1–50 µg/mL with R² >0.99 .

Advanced Research Questions

Q. How do metabolic pathways of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester differ between in vitro and in vivo models, and how can these discrepancies be resolved?

  • Methodological Answer : In vitro models (e.g., liver microsomes) may underestimate ester hydrolysis due to lack of systemic factors. To address this:
  • Dynamic Absorption Studies : Use single-pass jejunal perfusion in rodents to measure fenofibric acid flux into mesenteric blood .
  • Metabolite Profiling : Employ UPLC-ESI-QTOFMS to detect novel metabolites (e.g., glucuronide conjugates) missed in static in vitro systems .
  • pH Considerations : Account for gastric pH variability (1.5–3.5 in humans) when interpreting dissolution data .

Q. What experimental design considerations are critical for studying PPAR receptor activation by Fenofibric Acid derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Use EC₅₀ values (PPARα: 22.4 µM; PPARγ: 1.47 µM; PPARδ: 1.06 µM) to establish potency thresholds .
  • Competitive Binding Assays : Include radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) to assess receptor specificity.
  • Cellular Models : Prefer primary hepatocytes over immortalized lines to maintain physiological PPAR expression levels.

Q. How can researchers resolve contradictions between in vitro solubility data and in vivo absorption kinetics for Fenofibric Acid esters?

  • Methodological Answer :
  • Dynamic Solubilization : Simulate gastrointestinal lipid secretions (e.g., bile salts, cholesterol) to enhance micellar solubilization in vitro .
  • Supersaturation Studies : Measure transient supersaturation in fed/fasted state biorelevant media (e.g., FaSSIF/FeSSIF).
  • In Vivo Correlation : Use single-pass intestinal perfusion in pigs to model absorption under physiological flow conditions .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Fenofibric Acid derivatives?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups when assessing COX-2 inhibition (IC₅₀: 48 nM) .
  • Bland-Altman Plots : Evaluate agreement between replicate assays (e.g., inter-day precision <5% CV) .

Q. How should researchers validate novel metabolites identified via untargeted metabolomics?

  • Methodological Answer :
  • Synthetic Standards : Compare retention times and MS/MS spectra with commercially available references (e.g., Fenofibric Acid acyl-β-D-glucuronide allyl ester, MW 534.94) .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2-Chloro Fenofibric Acid-d₆, MW 324.79) to confirm fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 2
FenofibricAcid1-Carboxyl-1-methylethylEster

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.